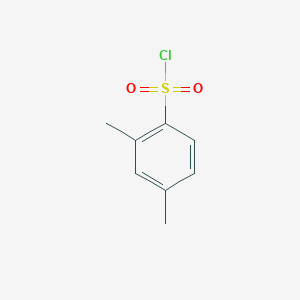

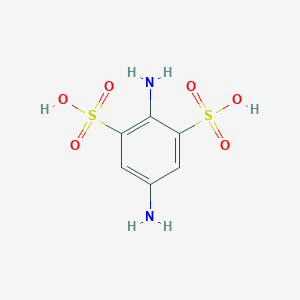

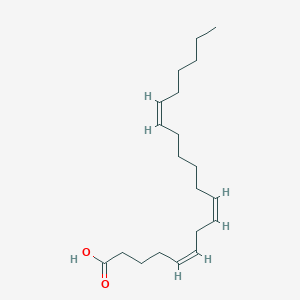

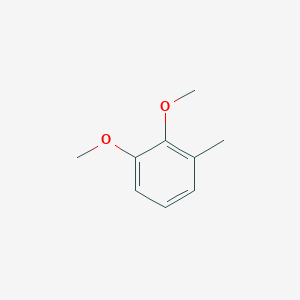

![molecular formula C28H29BrN2O B057122 (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide CAS No. 608127-89-5](/img/structure/B57122.png)

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of 4H-pyrano[3,2-c]pyridines. These methodologies offer insights into potential synthesis paths for the target compound by highlighting functional group transformations and cyclization reactions critical in forming complex heterocyclic systems (Mekheimer, Mohamed, & Sadek, 1997).

Molecular Structure Analysis

Structural determination of closely related compounds, such as 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles, provides insights into the molecular conformation, bond lengths, and angles. Such data are vital for understanding the spatial arrangement and electronic environment of the target molecule, influencing its reactivity and interactions (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from studies on similar molecules, demonstrating their engagement in cycloaddition reactions, ring-opening and closure mechanisms, and their interaction with various reagents. These reactions highlight the compound's potential versatility in synthetic chemistry and the formation of novel structures (Balu, Ila, & Junjappa, 1990).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and crystalline structure, is critical for handling and application in chemical processes. Structural determinations via X-ray crystallography of related compounds provide valuable data on molecular packing, hydrogen bonding, and interaction patterns, which are essential for predicting the behavior of the target compound under various conditions (Choi, Seo, Son, & Lee, 2009).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under different conditions, can be extrapolated from the behavior of structurally similar compounds. These insights are foundational for understanding the compound's potential utility in organic synthesis and material science (Huang, Xu, Liu, Chen, & Gu, 2019).

Scientific Research Applications

Environmental Presence and Impact

- Polybrominated Diphenyl Ethers (PBDEs) in the Environment: Studies have highlighted the widespread presence of PBDEs, compounds related to benzofuranyl derivatives, in various environmental matrices, indicating their persistence and potential ecological risks. Research has focused on their levels in air, soil, water, and sediment, as well as their accumulation in terrestrial and marine organisms. The studies underscore the need for continuous monitoring and evaluation of PBDEs to understand their environmental behavior and fate (Ma et al., 2012; Akortia et al., 2016).

Analytical Methods for Detection

- Mass Spectrometry Techniques for OH-PBDEs: Advances in mass spectrometry have enhanced the detection, environmental distribution, and assessment of the health risks of hydroxylated PBDEs (OH-PBDEs). Techniques such as gas chromatography-MS (GC-MS), liquid chromatography-MS (LC-MS), and ion mobility spectrometry-MS (IMS-MS) have been extensively used for analyzing OH-PBDEs, demonstrating their pervasiveness in both abiotic and biotic samples and multiple adverse health effects (Wei et al., 2020).

Biological Activities and Potential Health Risks

- Toxicity and Ecological Risks of BP-3: A comprehensive review of benzophenone-3 (BP-3), a component common in sunscreen products, has raised concerns over its ecological and health risks due to its environmental persistence and endocrine-disrupting capabilities. The study calls for further research into the environmental monitoring and potential long-term consequences of BP-3 exposure in aquatic ecosystems (Kim & Choi, 2014).

Pharmacokinetics, Pharmacodynamics, and Toxicology

- NPS (New Psychoactive Substances): Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including benzofuran derivatives like 2C-B, 4-FA, and benzofurans (5-APB/6-APB), has shown that these compounds exhibit effects comparable to common illicit drugs like amphetamine and MDMA. The study emphasizes the importance of further investigation into the health risks associated with these substances (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQVSKIIOIPTSE-UFTMZEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide | |

CAS RN |

608127-89-5 |

Source

|

| Record name | Darifenacin nitrile hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARIFENACIN NITRILE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.